molecular formula C6H6O2 B3353339 2(5H)-Furanone, 4-ethenyl- CAS No. 54145-07-2

2(5H)-Furanone, 4-ethenyl-

Cat. No.: B3353339
CAS No.: 54145-07-2
M. Wt: 110.11 g/mol
InChI Key: FBDJKCAXZHOMPV-UHFFFAOYSA-N
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Description

Scientific Research Applications

2(5H)-Furanone, 4-ethenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of polymers and other materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 4-ethenyl- can be achieved through several methods. One common approach involves the reaction of furan-2(5H)-one with acetylene in the presence of a catalyst. The reaction typically requires specific conditions such as elevated temperatures and pressures to facilitate the addition of the vinyl group to the furanone ring.

Industrial Production Methods

In industrial settings, the production of 2(5H)-Furanone, 4-ethenyl- may involve more scalable processes. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as palladium or nickel complexes are commonly employed to enhance the efficiency of the vinylation process.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 4-ethenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group, resulting in 2(5H)-Furanone, 4-ethyl-.

    Substitution: The vinyl group can participate in substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the vinyl group.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of 2(5H)-Furanone, 4-ethyl-.

    Substitution: Formation of halogenated or alkylated derivatives of the original compound.

Mechanism of Action

The mechanism by which 2(5H)-Furanone, 4-ethenyl- exerts its effects involves interactions with various molecular targets. The vinyl group allows the compound to participate in addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial for its role in synthetic chemistry and potential biological activities.

Comparison with Similar Compounds

Similar Compounds

    2(5H)-Furanone, 4-methyl-: Similar structure but with a methyl group instead of a vinyl group.

    2(5H)-Furanone, 4-ethyl-: Formed by the reduction of the vinyl group in 2(5H)-Furanone, 4-ethenyl-.

    2(5H)-Furanone, 4-phenyl-: Contains a phenyl group at the fourth position.

Uniqueness

2(5H)-Furanone, 4-ethenyl- is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

3-ethenyl-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c1-2-5-3-6(7)8-4-5/h2-3H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDJKCAXZHOMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202491
Record name 2(5H)-Furanone, 4-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54145-07-2
Record name 2(5H)-Furanone, 4-ethenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054145072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(5H)-Furanone, 4-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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